2-(3-hydroxyphenyl)-2-oxoacetaldehyde

Vue d'ensemble

Description

2-(3-hydroxyphenyl)-2-oxoacetaldehyde is an organic compound with a unique structure that includes a hydroxyphenyl group and an oxoacetaldehyde moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxyphenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the oxidation of 3-hydroxyphenylacetic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the use of catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using robust and efficient catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-hydroxyphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex molecules.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives have been evaluated for their efficacy against various Gram-positive bacteria and fungi, which are increasingly resistant to conventional antibiotics. For instance, research demonstrated that certain derivatives exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Candida auris . The structure-activity relationship (SAR) studies indicated that modifications to the phenolic ring could enhance antimicrobial potency.

Anticancer Properties

The compound has also shown promise in cancer research. A study investigated its derivatives for anticancer activity against human lung cancer cells (A549), revealing that specific modifications could lead to enhanced cytotoxic effects . The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development into therapeutic agents.

Synthesis and Characterization

The synthesis of 2-(3-hydroxyphenyl)-2-oxoacetaldehyde is typically achieved through various organic reactions, including oxidation processes. The compound can be synthesized from readily available precursors using methods such as refluxing with selenium dioxide in a dioxane-water mixture . Characterization techniques, including NMR spectroscopy and mass spectrometry, are employed to confirm the structure of the synthesized compounds.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Selenium dioxide, dioxane, water | Reflux | Variable |

| 2 | Purification via column chromatography | N/A | High |

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of this compound were tested against a panel of multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial viability at specific concentrations, suggesting that these compounds could serve as lead candidates for new antimicrobial therapies .

Case Study: Cancer Cell Line Testing

Another study focused on evaluating the cytotoxic effects of the compound on various cancer cell lines, including breast (MCF7) and liver (HUH7) cancer cells. The findings revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through mitochondrial pathways . These results underscore the importance of further exploration into the pharmacological potential of this compound.

Mécanisme D'action

The mechanism of action of 2-(3-hydroxyphenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The exact pathways and targets depend on the specific context and application .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-hydroxyphenylacetic acid: Shares the hydroxyphenyl group but lacks the oxoacetaldehyde moiety.

2-(3-hydroxyphenyl)acetic acid: Similar structure but with a different functional group arrangement.

3-hydroxybenzaldehyde: Contains a hydroxyphenyl group and an aldehyde group but lacks the oxo group.

Uniqueness

2-(3-hydroxyphenyl)-2-oxoacetaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Activité Biologique

2-(3-Hydroxyphenyl)-2-oxoacetaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

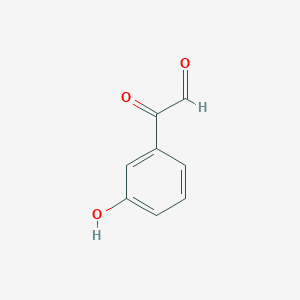

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C9H10O3

- Molecular Weight : 166.17 g/mol

The presence of the hydroxy and aldehyde functional groups is crucial for its biological interactions.

This compound exhibits various biological activities primarily attributed to its ability to interact with specific biological targets. Some proposed mechanisms include:

- Antioxidant Activity : The hydroxy group can donate electrons, neutralizing free radicals and reducing oxidative stress.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, impacting cellular functions.

- Cell Signaling Modulation : The compound could influence signaling pathways related to inflammation and apoptosis.

Case Studies and Research Findings

- Antioxidant Properties : A study demonstrated that this compound significantly scavenged free radicals in vitro, suggesting its potential as a natural antioxidant .

- Antimicrobial Activity : Research indicated that the compound exhibited antimicrobial effects against various bacterial strains, with a notable minimum inhibitory concentration (MIC) observed in Staphylococcus aureus .

- Cytotoxic Effects : In a cancer cell line study, this compound showed cytotoxic effects, leading to increased apoptosis rates in treated cells compared to controls .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 2-Hydroxyacetophenone | Antioxidant, anti-inflammatory | |

| 3-Hydroxyflavone | Antimicrobial, anticancer | |

| 4-Hydroxybenzoic acid | Antioxidant, enzyme inhibition |

This table illustrates how this compound compares with structurally similar compounds regarding their biological activities.

Research Implications

The findings surrounding the biological activity of this compound suggest several avenues for further research:

- Development of Therapeutics : Its antioxidant and antimicrobial properties indicate potential use in developing new therapeutic agents.

- Food Industry Applications : Given its antioxidant capacity, it could be explored as a natural preservative in food products.

- Pharmacological Studies : More extensive pharmacokinetic and pharmacodynamic studies are necessary to understand its efficacy and safety profiles.

Propriétés

IUPAC Name |

2-(3-hydroxyphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-8(11)6-2-1-3-7(10)4-6/h1-5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHONQWJUMCAKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.